REACTION_CXSMILES
|
[Na+].[Na+].NC1C=C(S([O-])(=O)=O)C(C=CC2C(S([O-])(=O)=[O:20])=CC(N)=CC=2)=CC=1.OC1C(C(O)=O)=CC=C2[C:37]=1[N:36]=[CH:35]C=C2.ON1C2C=CC=C[C:45]=2[N:44]=[N:43]1.C1CCC(N=C=NC2CCCCC2)CC1.[CH3:66][N:67]([CH:69]=[O:70])[CH3:68]>>[CH3:66][N:67]([C:69]([N:43]=[N:44][C:45]([N:36]([CH3:35])[CH3:37])=[O:20])=[O:70])[CH3:68] |f:0.1.2|
|
Name
|
|
Quantity
|
1.036 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0.946 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC=C2C=CC=NC12)C(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.811 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then, the solution was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue, water and methanol (1:4) were added
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with choloroform (3×)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
ADDITION
|
Details
|
treated with methanol
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |